Org 25543 hydrochloride
Overview
Description
Org 25543 hydrochloride is a potent and selective inhibitor of glycine transporter type 2 (GlyT2). This compound has been identified as a significant tool in the study of glycine transporters due to its high affinity and selectivity. Glycine transporters play a crucial role in the regulation of glycine levels in the central nervous system, which is essential for proper neurotransmission .
Mechanism of Action
Target of Action
Org 25543 hydrochloride is a potent and selective inhibitor for the glycine transporter type 2 (GlyT2) . GlyT2 is one of the two major subtypes of glycine transporters, the other being GlyT1 . GlyT2 is primarily confined to the spinal cord and brain stem, playing a crucial role in the reuptake of glycine, an inhibitory neurotransmitter .
Mode of Action
This compound interacts with GlyT2, inhibiting its function . This inhibition disrupts the reuptake of glycine in glycinergic nerve terminals, leading to an increase in the concentration of glycine in the synaptic cleft .
Biochemical Pathways
The inhibition of GlyT2 by this compound affects the glycinergic neurotransmission pathway . By preventing the reuptake of glycine, this compound increases the availability of glycine in the synaptic cleft, enhancing the inhibitory effects of glycinergic neurotransmission .
Pharmacokinetics
This compound exhibits favorable physicochemical parameters, including good penetration of the blood-brain barrier (logBB 0.6) and good metabolic stability (80% remaining after 30 min) in plasma and mouse hepatic microsomes . These properties suggest that this compound has a high bioavailability in the central nervous system .
Result of Action
The inhibition of GlyT2 by this compound leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the inhibitory effects of glycinergic neurotransmission . This results in the amelioration of mechanical allodynia (a type of pain response) after partial sciatic nerve ligation injury in mice .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy in relieving pain is dose-dependent, with the antiallodynia effect being effective in a limited-dose range .
Biochemical Analysis
Biochemical Properties
Org 25543 hydrochloride plays a significant role in biochemical reactions as a GlyT2 inhibitor . It interacts with the GlyT2 protein, a glycine transporter, and inhibits its function . The nature of this interaction is inhibitory, leading to a decrease in the transport of glycine, an important neurotransmitter .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways related to glycine transport . By inhibiting GlyT2, it can potentially alter gene expression and cellular metabolism related to glycine-dependent processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the GlyT2 protein . As a GlyT2 inhibitor, it prevents the normal function of GlyT2, leading to changes in gene expression and enzyme activity related to glycine transport .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It exhibits high in vivo efficacy in a murine diabetic neuropathic pain model at dosages ranging from 0.07 to 0.16 mg/kg
Metabolic Pathways
This compound is involved in metabolic pathways related to glycine transport . It interacts with the GlyT2 protein, a key enzyme in these pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with the GlyT2 protein
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Org 25543 hydrochloride involves multiple steps, starting with the preparation of the core benzimidic acid structure. The key steps include:
Formation of the benzimidic acid core: This is achieved through the reaction of appropriate aniline derivatives with formic acid or its derivatives.
Introduction of the benzyloxy and dimethoxy groups: These groups are introduced via standard organic synthesis techniques such as alkylation and methylation.
Cyclopentylmethylamine addition: The final step involves the addition of the cyclopentylmethylamine group to the benzimidic acid core, followed by the formation of the hydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: These parameters are optimized to maximize yield.
Purification techniques: Methods such as recrystallization and chromatography are employed to achieve the desired purity
Chemical Reactions Analysis
Org 25543 hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the benzyloxy and dimethoxy positions
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Org 25543 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study glycine transporters and their role in neurotransmission.
Biology: Helps in understanding the regulation of glycine levels in the central nervous system.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathic pain and other neurological disorders.
Industry: Utilized in the development of new drugs targeting glycine transporters
Comparison with Similar Compounds
Org 25543 hydrochloride is unique due to its high selectivity and potency as a GlyT2 inhibitor. Similar compounds include:
ALX 1393: Another GlyT2 inhibitor, but less potent and selective compared to this compound.
N-Acetyl-L-cysteine: Though not a direct GlyT2 inhibitor, it has been studied for its effects on neurotransmission.
PF-543 hydrochloride: A different class of compound with distinct molecular targets but used in similar neurological studies
This compound stands out due to its ability to penetrate the brain and its high efficacy in in vivo models of neuropathic pain .
Properties
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPQJILJYQVZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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